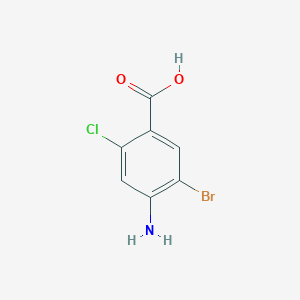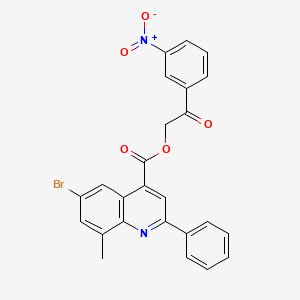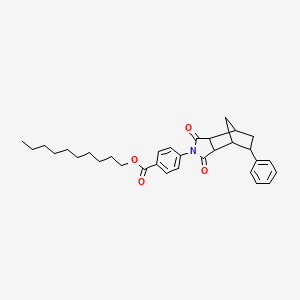
3,3-dimethyl-2-oxobutyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-二甲基-2-氧代丁基 2-(3-氯苯基)-1,3-二氧代异吲哚-5-羧酸酯是一种复杂的有机化合物,在化学、生物学、医学和工业等各个领域具有潜在的应用。该化合物以其独特的结构为特征,包括一个邻苯二甲酰亚胺部分和一个氯苯基基团,使其成为研究人员感兴趣的课题。
准备方法
合成路线和反应条件
3,3-二甲基-2-氧代丁基 2-(3-氯苯基)-1,3-二氧代异吲哚-5-羧酸酯的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
邻苯二甲酰亚胺部分的形成: 此步骤涉及邻苯二甲酸酐与适当的胺反应,形成邻苯二甲酰亚胺中间体。
氯苯基基团的引入: 氯苯基基团是通过亲核取代反应引入的,其中氯苯基卤化物与邻苯二甲酰亚胺中间体反应。
酯键的形成: 最后一步是在酸性条件下将邻苯二甲酰亚胺中间体与 3,3-二甲基-2-氧代丁醇酯化,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高合成过程的效率和产率。
化学反应分析
反应类型
3,3-二甲基-2-氧代丁基 2-(3-氯苯基)-1,3-二氧代异吲哚-5-羧酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以用强氧化剂(如高锰酸钾或三氧化铬)氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 氯苯基基团可以与亲核试剂(如胺或硫醇)进行亲核取代反应。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 干醚中的氢化铝锂。
取代: 存在碱(如氢氧化钠)的胺类亲核试剂。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
3,3-二甲基-2-氧代丁基 2-(3-氯苯基)-1,3-二氧代异吲哚-5-羧酸酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在药物开发等方面的潜在治疗应用。
工业: 用于生产特种化学品和材料。
作用机制
3,3-二甲基-2-氧代丁基 2-(3-氯苯基)-1,3-二氧代异吲哚-5-羧酸酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥其作用:
与酶结合: 抑制或激活参与代谢途径的特定酶。
与受体相互作用: 调节细胞表面受体的活性。
改变基因表达: 影响与其生物活性相关的基因的表达。
相似化合物的比较
类似化合物
邻苯二甲酰亚胺衍生物: 具有类似邻苯二甲酰亚胺部分的化合物。
氯苯基化合物: 含有氯苯基基团的化合物。
独特性
3,3-二甲基-2-氧代丁基 2-(3-氯苯基)-1,3-二氧代异吲哚-5-羧酸酯由于其官能团的特定组合而具有独特性,这赋予了其独特的化学和生物学特性。其结构允许进行多种化学修饰,使其成为各种应用的多功能化合物。
属性
分子式 |
C21H18ClNO5 |
|---|---|
分子量 |
399.8 g/mol |
IUPAC 名称 |
(3,3-dimethyl-2-oxobutyl) 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H18ClNO5/c1-21(2,3)17(24)11-28-20(27)12-7-8-15-16(9-12)19(26)23(18(15)25)14-6-4-5-13(22)10-14/h4-10H,11H2,1-3H3 |
InChI 键 |
SGSVDHHUTIFEGR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B12464527.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B12464534.png)
![2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide](/img/structure/B12464543.png)
![3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)](/img/structure/B12464553.png)
![1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12464559.png)

![ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate](/img/structure/B12464570.png)


![2,2,3,3,4,4,4-heptafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12464583.png)
![Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12464592.png)
![1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone](/img/structure/B12464600.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12464602.png)
